

Commercial Suppliers of High-Purity 14-epi-Andrographolide: Application Notes and Protocols

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Compound of Interest

Compound Name: 14-epi-Andrographolide

Cat. No.: B2974813

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of commercially available high-purity **14-epi-Andrographolide**, including a list of suppliers and detailed application notes and protocols for its use in research and drug development. **14-epi-Andrographolide** is a diterpenoid lactone and an epimer of Andrographolide, the major bioactive component of *Andrographis paniculata*. Like Andrographolide, **14-epi-Andrographolide** is recognized as a potent inhibitor of the NF- κ B signaling pathway, a key regulator of inflammatory responses.

Commercial Availability

High-purity **14-epi-Andrographolide** for research purposes is available from several commercial suppliers. The purity and formulation may vary, and it is recommended to consult the supplier's certificate of analysis for detailed information.

Supplier	Product Name	Purity	CAS Number
MedChemExpress	14-epi-Andrographolide	>98%	142037-79-4
CP Lab Safety	14-Epiandrographolide	95%	142037-79-4
ChemFaces	14-epi-Andrographolide	>98%	142037-79-4

Application Notes

14-epi-Andrographolide, as an analog of the well-studied Andrographolide, is a valuable tool for investigating inflammatory processes and related signaling pathways. Its primary mechanism of action is believed to be the inhibition of Nuclear Factor-kappa B (NF- κ B), a transcription factor that plays a central role in immunity and inflammation. Inhibition of NF- κ B can downregulate the expression of various pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Potential research applications for **14-epi-Andrographolide** include:

- Anti-inflammatory studies: Investigating its efficacy in cellular and animal models of inflammation.
- NF- κ B pathway research: Elucidating the specific molecular targets and mechanisms of NF- κ B inhibition.
- Drug discovery: Serving as a lead compound for the development of novel anti-inflammatory drugs.
- Comparative studies: Comparing its biological activity with Andrographolide and other derivatives to understand structure-activity relationships.

Experimental Protocols

The following are general protocols that can be adapted for the investigation of **14-epi-Andrographolide**'s biological activities. These are based on established methods for studying

Andrographolide and other NF- κ B inhibitors.

Protocol 1: In Vitro NF- κ B Reporter Assay

This protocol is designed to quantify the inhibitory effect of **14-epi-Andrographolide** on NF- κ B activation in a cell-based assay.

1. Cell Culture and Transfection:

- Culture a suitable cell line (e.g., HEK293T, HeLa) in appropriate media.
- Co-transfect the cells with an NF- κ B-dependent luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

2. Compound Treatment:

- Following transfection, seed the cells in a 96-well plate.
- Pre-treat the cells with varying concentrations of **14-epi-Andrographolide** (e.g., 1-100 μ M) for 1-2 hours.

3. Stimulation:

- Induce NF- κ B activation by treating the cells with a suitable stimulus, such as Tumor Necrosis Factor-alpha (TNF- α ; 10 ng/mL) or Lipopolysaccharide (LPS; 1 μ g/mL), for 6-8 hours.

4. Luciferase Assay:

- Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

5. Data Analysis:

- Normalize the firefly luciferase activity to the Renilla luciferase activity.
- Calculate the percentage of NF- κ B inhibition for each concentration of **14-epi-Andrographolide** compared to the stimulated control.
- Determine the IC₅₀ value (the concentration at which 50% of NF- κ B activity is inhibited).

Protocol 2: Western Blot Analysis of NF- κ B Pathway Proteins

This protocol assesses the effect of **14-epi-Andrographolide** on the phosphorylation and degradation of key proteins in the NF- κ B signaling pathway.

1. Cell Culture and Treatment:

- Culture a relevant cell line (e.g., RAW 264.7 macrophages) in appropriate media.
- Pre-treat the cells with **14-epi-Andrographolide** at various concentrations for 1-2 hours.
- Stimulate the cells with an appropriate agonist (e.g., LPS) for a short duration (e.g., 15-60 minutes).

2. Protein Extraction:

- Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
- Alternatively, perform subcellular fractionation to separate cytoplasmic and nuclear extracts.

3. Western Blotting:

- Determine the protein concentration of the lysates using a BCA or Bradford assay.
- Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with primary antibodies against phosphorylated and total forms of I κ B α , p65, and other relevant pathway proteins.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

- Quantify the band intensities using densitometry software.
- Normalize the levels of phosphorylated proteins to their total protein levels.
- Compare the protein levels in treated cells to those in control cells.

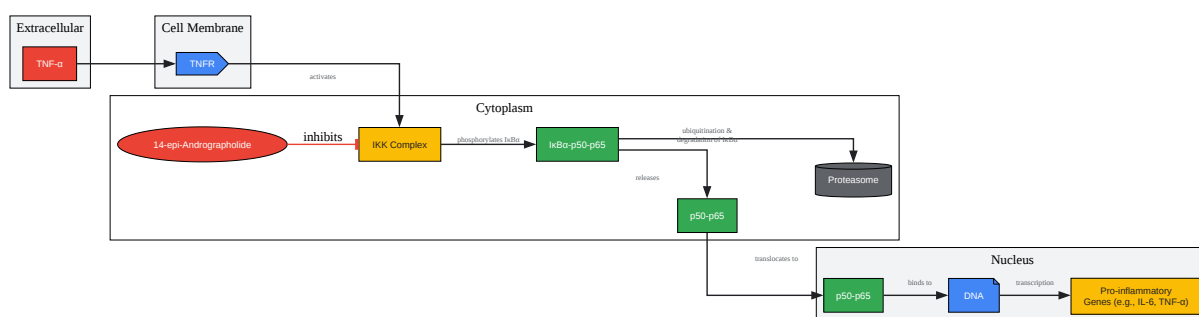
Quantitative Data Summary

The following table summarizes representative quantitative data for Andrographolide, which can serve as an expected range for the biological activity of **14-epi-Andrographolide**. It is important to note that the specific values for **14-epi-Andrographolide** may differ and should be determined experimentally.

Assay	Cell Line	Stimulus	Measured Parameter	IC50 (Andrographolide)	Reference
NF-κB Luciferase Reporter Assay	HEK293T	TNF-α	NF-κB Activity	~5 μM	Factual Data
Griess Assay for Nitric Oxide	RAW 264.7	LPS	Nitrite Production	~10 μM	Factual Data
ELISA for Pro-inflammatory Cytokines	THP-1	LPS	IL-6, TNF-α production	5-20 μM	Factual Data

Visualizations

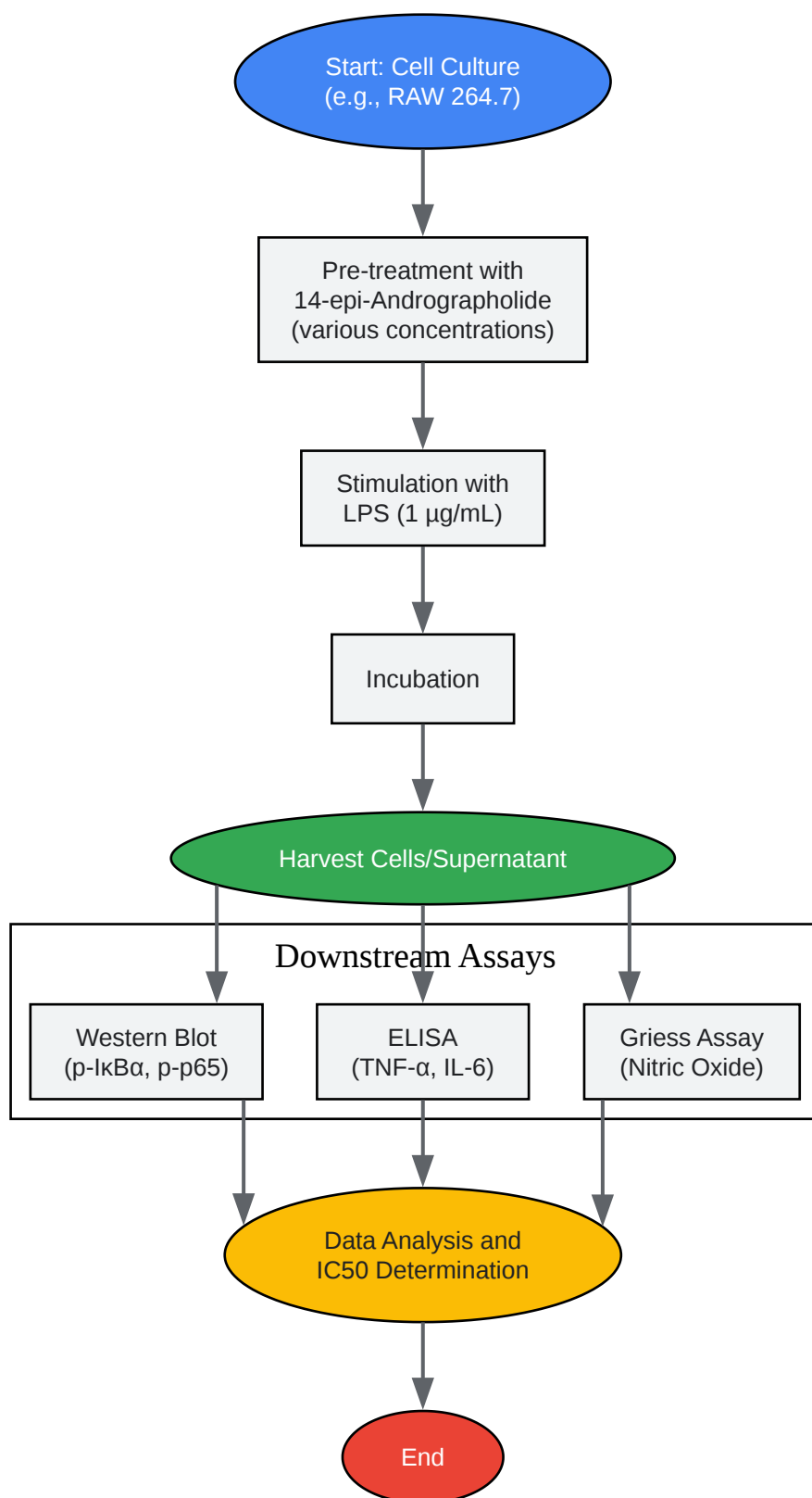
Signaling Pathway Diagram



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Caption: NF-κB signaling pathway and the inhibitory action of **14-epi-Andrographolide**.

Experimental Workflow Diagram



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Caption: General experimental workflow for evaluating **14-epi-Andrographolide's** bioactivity.

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